molecular formula C21H22ClN7O B11103081 4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11103081
M. Wt: 423.9 g/mol
InChI Key: OLNVZNYQBGBPOH-OEAKJJBVSA-N
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Description

3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including a chlorobenzaldehyde moiety, a morpholino group, a toluidino group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone typically involves multiple steps:

    Formation of 3-Chlorobenzaldehyde: This can be synthesized from formic acid and 1-chloro-3-iodobenzene.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The morpholino and toluidino groups are introduced through nucleophilic substitution reactions.

    Hydrazone Formation: The final step involves the reaction of the triazine derivative with hydrazine to form the hydrazone linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group.

    Reduction: Reduction reactions can target the hydrazone linkage or the triazine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives or amino derivatives.

Scientific Research Applications

3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-yl]hydrazone has several applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the production of dyes and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, proteins, or nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzaldehyde: A simpler compound with similar functional groups.

    4-Chlorobenzaldehyde: Another chlorinated benzaldehyde with different positional isomerism.

    2,4-Dichlorobenzaldehyde: Contains two chlorine substituents, offering different reactivity.

Uniqueness

3-Chlorobenzaldehyde 1-[4-Morpholino-6-(4-Toluidino)-1,3,5-Triazin-2-Yl]hydrazone is unique due to its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of the triazine ring and hydrazone linkage distinguishes it from simpler chlorobenzaldehyde derivatives.

Properties

Molecular Formula

C21H22ClN7O

Molecular Weight

423.9 g/mol

IUPAC Name

2-N-[(E)-(3-chlorophenyl)methylideneamino]-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22ClN7O/c1-15-5-7-18(8-6-15)24-19-25-20(27-21(26-19)29-9-11-30-12-10-29)28-23-14-16-3-2-4-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H2,24,25,26,27,28)/b23-14+

InChI Key

OLNVZNYQBGBPOH-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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